N-Desethyloxybutynin

Übersicht

Beschreibung

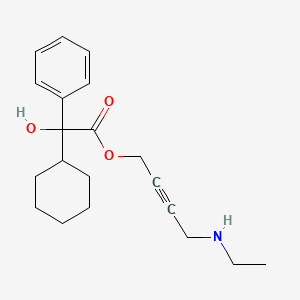

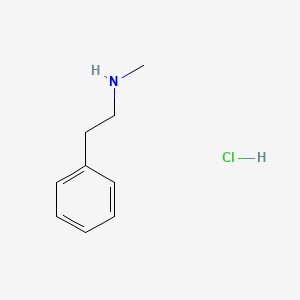

N-Desethyloxybutynin is a metabolite of oxybutynin . It is an active metabolite that binds to muscarinic acetylcholine receptors (mAChRs) in isolated human bladder and human parotid gland . It is also a member of benzenes .

Synthesis Analysis

The synthesis of N-Desethyloxybutynin involves the determination of oxybutynin and its pharmacologically active metabolite N-desethyl oxybutynin in human plasma . The extraction of oxybutynin, its metabolite, and their deuterated analogs as internal standards from human plasma is carried out by liquid-liquid extraction with a methyl tert-butyl ether-ethyl acetate solvent mixture .

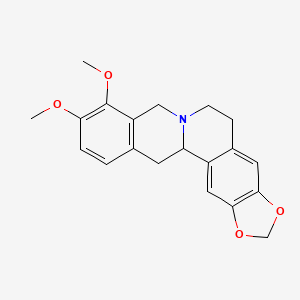

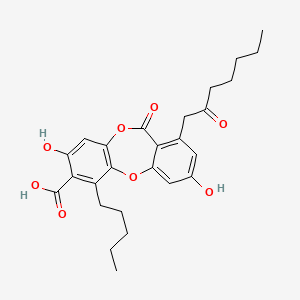

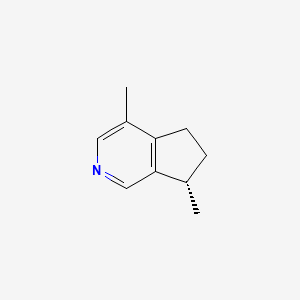

Molecular Structure Analysis

N-Desethyloxybutynin has a molecular formula of C20H27NO3 . Its average mass is 329.433 Da and its monoisotopic mass is 329.199097 Da .

Chemical Reactions Analysis

The chemical reactions involving N-Desethyloxybutynin are primarily related to its metabolism. It is a metabolite of oxybutynin, which is an antimuscarinic drug used for the treatment of overactive bladder .

Physical And Chemical Properties Analysis

N-Desethyloxybutynin has a molecular formula of C20H27NO3 . Its average mass is 329.433 Da and its monoisotopic mass is 329.199097 Da .

Wissenschaftliche Forschungsanwendungen

Receptor Profiling and Enantiomers

N-Desethyloxybutynin, as a major metabolite of oxybutynin, shows significant interactions with human muscarinic receptors. Research by (Reitz et al., 2007) indicates that N-Desethyloxybutynin (and its parent compound oxybutynin) potently displaces binding at m1, m3, and m4 receptors. Interestingly, the metabolite is more potent than the parent compound in binding assays, with its R-enantiomer exhibiting greater potency than the S-enantiomer. This suggests its greater apparent potency with m1 and m3 receptors could be linked to the cholinergic side effects associated with N-Desethyloxybutynin.

Transdermal Therapy Evolution

The evolution of transdermal therapy for overactive bladder treatment, as detailed by (Sand, 2009), shows a shift towards minimizing the formation of N-Desethyloxybutynin to reduce antimuscarinic side effects. This method lowers N-Desethyloxybutynin serum levels by avoiding first-pass metabolism in the upper gut and liver, making it a key area of research in improving drug tolerability while maintaining efficacy.

Pharmacokinetics and Metabolism

The pharmacokinetics of N-Desethyloxybutynin, particularly its formation and behavior following oral and transdermal administration, is a critical area of research. Studies like those by (Zobrist et al., 2001) and (Appell et al., 2003) have explored the pharmacokinetics of N-Desethyloxybutynin, noting differences in absorption and metabolism between oral and transdermal applications, with a focus on minimizing the production of N-Desethyloxybutynin to reduce side effects.

Intravesical Administration and Efficacy

Intravesical administration of oxybutynin and its impact on N-Desethyloxybutynin levels have been investigated in studies like (Lehtoranta et al., 2002). These studies highlight the absorption and pharmacokinetics of oxybutynin and N-Desethyloxybutynin after intravesical administration, noting the efficacy in treating overactive bladder symptoms and the safety profile.

Hemolysis Impact on Stability

The impact of hemolysis on the stability of N-Desethyloxybutynin in human plasma is a unique research area, as shown by (Miao et al., 2019). This study found that hemolysis can convert N-Desethyloxybutynin to its N-oxide, affecting the stability of the metabolite in stored samples, which is crucial for pharmacokinetic analysis and drug monitoring.

Stereoselective Pharmacokinetics

Research into the stereoselective pharmacokinetics of oxybutynin and N-Desethyloxybutynin, as investigated by (Mizushima et al., 2007), provides insights into the differential metabolism and pharmacokinetic behavior of the enantiomers of these compounds. Understanding these differences is important for optimizing drug delivery and reducing side effects.

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-(ethylamino)but-2-ynyl 2-cyclohexyl-2-hydroxy-2-phenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27NO3/c1-2-21-15-9-10-16-24-19(22)20(23,17-11-5-3-6-12-17)18-13-7-4-8-14-18/h3,5-6,11-12,18,21,23H,2,4,7-8,13-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNIBJKHIKIIGPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701001668 | |

| Record name | 4-(Ethylamino)but-2-yn-1-yl cyclohexyl(hydroxy)phenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701001668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Desethyloxybutynin | |

CAS RN |

80976-67-6 | |

| Record name | Desethyloxybutynin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080976676 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Ethylamino)but-2-yn-1-yl cyclohexyl(hydroxy)phenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701001668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-DESETHYLOXYBUTYNIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8809SNK4F7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Naphtho[2,3-b]furan-4,9-dione](/img/structure/B1206112.png)

![3-[[cyclopentyl-[[1-(phenylmethyl)-5-tetrazolyl]methyl]amino]methyl]-8-methyl-1H-quinolin-2-one](/img/structure/B1206127.png)

![2-[[4-(2,5-dimethylphenyl)-5-(2-methyl-3-furanyl)-1,2,4-triazol-3-yl]thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B1206130.png)